

Unambiguous Structure of 1,2-Bis(dibromomethyl)benzene Confirmed by X-ray Crystallography

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Compound of Interest

Compound Name: **1,2-Bis(dibromomethyl)benzene**

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The precise molecular architecture of **1,2-bis(dibromomethyl)benzene** has been definitively established by single-crystal X-ray crystallography, providing a foundational benchmark for its use in synthetic chemistry. This guide compares the crystallographic data with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering researchers a comprehensive overview of its structural validation.

1,2-Bis(dibromomethyl)benzene is a valuable reagent in organic synthesis, often utilized as a precursor for the generation of o-quinodimethane and in the synthesis of various polycyclic aromatic compounds. An exact understanding of its three-dimensional structure is crucial for predicting its reactivity and for the rational design of synthetic pathways.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides an unparalleled level of detail regarding the solid-state structure of a molecule. For **1,2-bis(dibromomethyl)benzene**, this technique has unequivocally confirmed the ortho substitution pattern and the presence of two dibromomethyl groups on the benzene ring. The key crystallographic parameters are summarized in the table below, offering a quantitative description of the molecule's geometry.

Parameter	Value
Crystal System	Orthorhombic [1]
Space Group	Pca2 ₁ [1]
Unit Cell Dimensions	$a = 18.063(4) \text{ \AA}$, $b = 7.633(2) \text{ \AA}$, $c = 16.031(3) \text{ \AA}$ [1]
Volume	2209.3(8) \AA^3 [1]
Z	8 [1]
Density (calculated)	2.532 Mg/m ³ [1]

Selected Bond Lengths and Angles:

Bond	Length (Å)	Angle	Degrees (°)
Br1-C7	1.954(6)	Br1-C7-Br2	109.8(3)
Br2-C7	1.951(6)	Br3-C8-Br4	109.9(3)
Br3-C8	1.952(6)	C2-C1-C7	120.9(5)
Br4-C8	1.953(6)	C1-C2-C8	120.2(5)
C1-C7	1.515(8)		
C2-C8	1.519(8)		

Alternative Structural Validation Methods

While X-ray crystallography provides definitive solid-state structural information, other spectroscopic methods are routinely used to confirm the identity and structure of **1,2-bis(dibromomethyl)benzene** in solution and the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a molecule. The observed chemical shifts and coupling patterns for **1,2-**

bis(dibromomethyl)benzene are consistent with the structure determined by X-ray crystallography.

Technique	Chemical Shift (δ) / ppm	Assignment
^1H NMR (CDCl_3)	~7.6 (m, 2H), ~7.4 (m, 2H)	Aromatic protons
~7.0 (s, 2H)	-CHBr ₂ protons	
^{13}C NMR (CDCl_3)	~138, ~131, ~130	Aromatic carbons
~40	-CHBr ₂ carbons	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its elemental composition and aspects of its structure. The mass spectrum of **1,2-bis(dibromomethyl)benzene** shows a characteristic isotopic pattern for a molecule containing four bromine atoms.

m/z	Relative Abundance	Assignment
418, 420, 422, 424, 426	Variable	[M] ⁺ (Molecular ion cluster)
341, 343, 345, 347	High	[M-Br] ⁺
262, 264, 266	Moderate	[M-2Br] ⁺
183, 185	Moderate	[M-3Br] ⁺
104	High	[C ₈ H ₈] ⁺

Experimental Protocols

Synthesis of 1,2-Bis(dibromomethyl)benzene

A common laboratory-scale synthesis involves the free-radical bromination of o-xylene.[\[2\]](#)

- Reaction Setup: o-Xylene is dissolved in a suitable solvent, such as carbon tetrachloride, in a flask equipped with a reflux condenser and a dropping funnel.

- **Bromination:** Elemental bromine is added dropwise to the heated solution while irradiating with a UV lamp to initiate the radical reaction.
- **Workup:** The reaction mixture is washed with water and a mild base to remove excess bromine and hydrobromic acid.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline **1,2-bis(dibromomethyl)benzene**.

Single-Crystal X-ray Diffraction

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
- **Data Collection:** A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation).
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures.

NMR Spectroscopy

- **Sample Preparation:** A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **Data Acquisition:** The NMR spectra are recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei.
- **Data Processing:** The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.

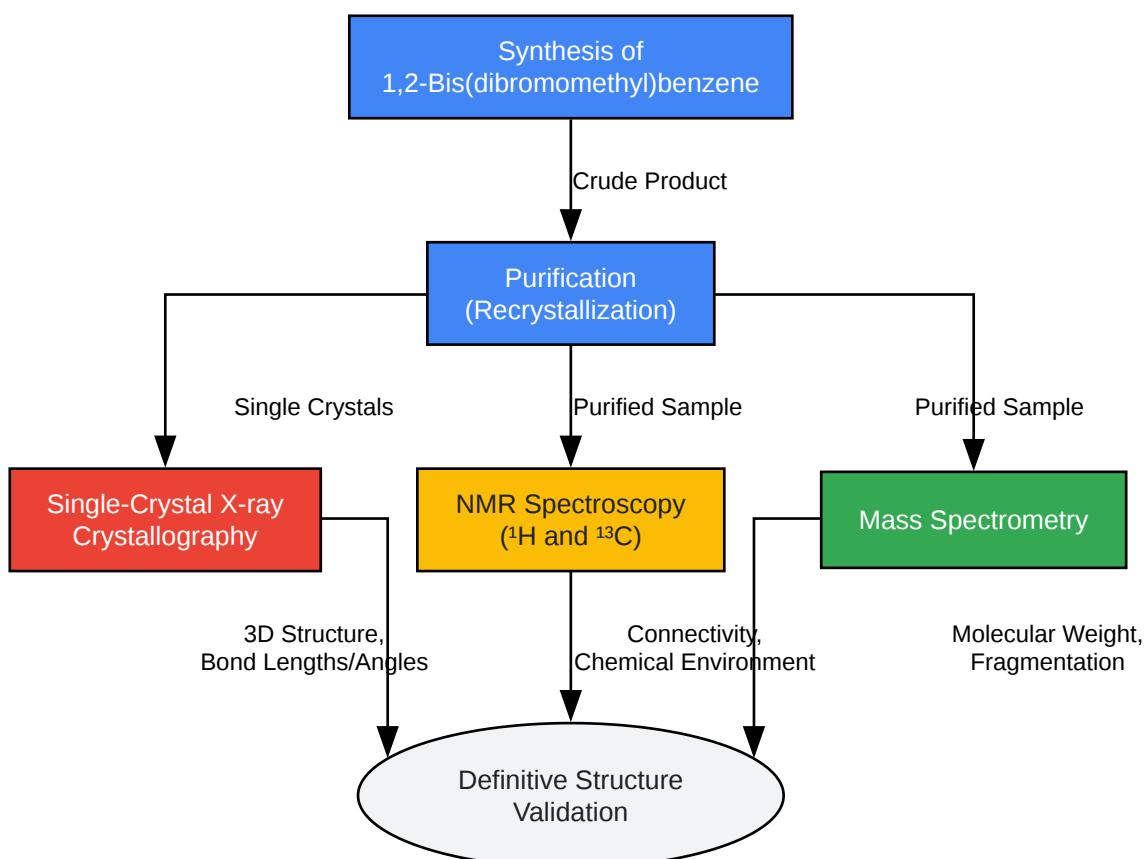
Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

- Ionization: The molecules are ionized, commonly using electron ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of **1,2-bis(dibromomethyl)benzene**.



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Caption: Workflow for the synthesis and structural validation of **1,2-bis(dibromomethyl)benzene**.

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